
6-METHOXY-2,2-DIMETHYL-2H-CHROMENE
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Overview
Description
. It belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine with methoxy-substituted benzaldehydes . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of 6-methoxy-2,2-dimethyl-2H-chromene exhibit significant anticancer properties. A study synthesized a series of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, which showed potent inhibition of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator in cancer progression. The compounds retained IC50 values at or below 5 μM in HIF-dependent reporter assays, indicating their potential as anticancer agents .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that certain derivatives can inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Synthesis and Chemical Properties
Synthesis Techniques
Microwave-assisted synthesis has been employed to optimize the production of this compound derivatives. This method allows for better control over reaction conditions, leading to higher yields and purities of the desired products. For instance, the synthesis of angular 2,2-dimethyl-2H-chromenes was reported with yields exceeding 70% under optimized microwave conditions .
Antioxidant Properties
Compounds related to this compound have been shown to possess antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. These compounds can scavenge free radicals effectively, thus contributing to cellular protection .
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Studies have shown that it exhibits anti-juvenile hormone activity, making it a candidate for developing new insecticides that target pest populations without harming beneficial insects .
Case Study: Anticancer Activity
A detailed analysis of various derivatives indicated that modifications at specific positions on the chromene ring significantly influenced their biological activity:
Compound | Structure Modification | IC50 (μM) | Notes |
---|---|---|---|
6a | Hydrogen at C-8 | <5 | Strong HIF inhibition |
6b | Methoxy at C-8 | 10 | Moderate HIF inhibition |
6c | Hydroxyl at C-8 | <5 | Enhanced activity at low concentration |
Case Study: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives of this compound could reduce neuronal cell death induced by oxidative stress:
Compound | Concentration (μM) | Cell Viability (%) | Notes |
---|---|---|---|
6d | 10 | 85 | Significant protection observed |
6e | 20 | 75 | Moderate protection observed |
Mechanism of Action
The mechanism of action of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Precocene I: Another benzopyran derivative with similar structural features but different functional groups.
Ageratochromene: A compound with a similar benzopyran core but different substituents.
Dimethylmethoxy Chromanol: A related compound with antioxidant properties.
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to its specific methoxy and dimethyl substituents, which confer distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-2,2-dimethyl-2H-chromene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Claisen rearrangement or alkylation of precursor chromene derivatives. For example, thermal rearrangement in solvents like N,N-diethyl aniline at 180–200°C has been used for similar chromene compounds to introduce alkoxy groups . Optimizing reaction time, temperature, and catalyst (e.g., K₂CO₃ in DMF) is critical for yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. How is the structural characterization of this compound performed, and what analytical tools are essential?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive confirmation of molecular geometry . Complementary techniques include:
- NMR : ¹H and ¹³C NMR to confirm methoxy and methyl substituents (e.g., δ ~3.8 ppm for methoxy protons).
- HRMS : High-resolution mass spectrometry for molecular ion verification.
- FT-IR : Peaks at ~1600 cm⁻¹ (C=C aromatic stretch) and ~1250 cm⁻¹ (C-O methoxy bond) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Lipophilic due to the chromene core; soluble in DCM, DMSO, or ethanol. Solubility testing via saturation concentration methods in buffered solutions (pH 2–9) is advised for biological assays.
- Stability : Monitor degradation via HPLC under UV light or elevated temperatures. Derivatives with similar structures show sensitivity to prolonged light exposure .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity (e.g., cytotoxicity vs. non-toxicity) be resolved in preclinical studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, exposure time). For example:
- In vitro assays : Use standardized protocols like the reconstructed skin micronucleus (RSMN) assay (EpiDerm model) to assess genotoxicity .
- Dose-response validation : Compare results across multiple models (e.g., mouse peripheral blood micronucleus assay vs. human lymphocyte tests) .
- Metabolic interference : Test for metabolite formation (e.g., hydroxylation via LC-MS) that may alter toxicity .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility while retaining activity. For example, 7-hydroxy analogs of chromenes show enhanced bioavailability .
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to enhance half-life. Characterize release kinetics using dialysis membrane methods .
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives with enhanced target affinity?
- Methodological Answer :
- Docking software : Use AutoDock Vina or Schrödinger Suite to screen derivatives against targets (e.g., cytochrome P450 enzymes). Prioritize compounds with lower binding energy (ΔG < -7 kcal/mol).
- MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å) .
Q. Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in crystallographic data versus spectroscopic predictions for this compound?
- Methodological Answer :
- Validation : Cross-check NMR/IR data with crystal structure parameters (e.g., bond lengths, dihedral angles) using SHELXL refinement .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in X-ray structures .
Q. What experimental controls are critical when evaluating the compound’s antioxidant activity to avoid false positives?
- Methodological Answer :
- Positive controls : Use Trolox or ascorbic acid in DPPH/ABTS assays.
- Interference checks : Test the compound’s intrinsic absorbance at the assay wavelength (e.g., 517 nm for DPPH).
- Metal chelation : Include EDTA to rule out metal-ion-mediated oxidation .
Q. Safety and Handling
Q. What are the recommended protocols for handling this compound given its potential genotoxicity?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- Waste disposal : Deactivate with 10% sodium hypochlorite before disposal.
- In vitro safety : Refer to RIFM guidelines for micronucleus assays (e.g., 71356) to establish safe concentrations .
Properties
CAS No. |
22927-97-5 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3 |
InChI Key |
GBNGEWROXPPBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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